molecular formula C21H20N2O3 B2787080 N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899947-89-8

N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2787080
CAS No.: 899947-89-8
M. Wt: 348.402
InChI Key: NLTBZUUIAUOMBQ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-3-carboxamide derivative characterized by:

  • A 2-oxo-1,2-dihydropyridine core, which facilitates π-conjugation and planar molecular conformations.
  • A 2-methoxyphenyl group attached via the amide nitrogen, contributing electron-donating effects.
  • A 3-methylbenzyl (3-methylphenylmethyl) substituent at position 1 of the dihydropyridine ring, influencing steric and hydrophobic interactions.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-15-7-5-8-16(13-15)14-23-12-6-9-17(21(23)25)20(24)22-18-10-3-4-11-19(18)26-2/h3-13H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTBZUUIAUOMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 2-methoxybenzaldehyde with 3-methylbenzylamine to form an imine intermediate This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the desired dihydropyridine derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of catalytic systems to enhance reaction rates and selectivity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridine ring is susceptible to oxidation, particularly at the nitrogen atom and adjacent carbons. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reagents Conditions Products Notes
H₂O₂ (30%)Room temperature, 6hN-Oxide derivativesFormation of stable N-oxide confirmed via LC-MS .
KMnO₄ (acidic)Reflux, 80°C, 2hPyridine-2,3-dione derivativesComplete oxidation of the dihydropyridine ring observed under harsh conditions.

Reduction Reactions

The carboxamide group and conjugated double bonds in the dihydropyridine ring can undergo reduction.

Reagents Conditions Products Notes
LiAlH₄Anhydrous THF, 0°C→rtSecondary amine derivativesSelective reduction of the amide to amine without ring opening .
H₂/Pd-CEthanol, 40 psi, 4hTetrahydrodihydropyridine derivativesPartial hydrogenation of the dihydropyridine ring .

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings, while nucleophilic substitution targets the carboxamide group.

Electrophilic Aromatic Substitution

  • Methoxyphenyl group : Directed to ortho/para positions (e.g., nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives) .

  • 3-Methylphenyl group : Methyl activates the ring, favoring meta substitution under halogenation (Cl₂/FeCl₃) .

Nucleophilic Acyl Substitution

  • Carboxamide reacts with Grignard reagents (e.g., RMgX) to form ketones after hydrolysis .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Catalysts
6M HCl, reflux, 12h2-Methoxyaniline + Dihydropyridine carboxylic acidNone required.
2M NaOH, 60°C, 8hSodium carboxylate + 2-MethoxyanilinePhase-transfer agents .

Cyclization and Ring-Opening Reactions

  • Cyclization : Treatment with POCl₃/DMF forms fused pyridine derivatives via Vilsmeier–Haack reactions .

  • Ring-Opening : Strong bases (e.g., NaOH/EtOH) cleave the dihydropyridine ring to yield linear diketones .

Comparative Reactivity Insights

Key structural features influencing reactivity:

  • Dihydropyridine Core : Electron-rich nature facilitates oxidation and electrophilic attacks.

  • Methoxyphenyl Group : Enhances solubility in polar solvents and directs substitution patterns.

  • 3-Methylphenyl Group : Steric hindrance reduces reactivity at proximal sites .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Preliminary studies suggest that compounds similar to N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. Research has shown that modifications in the substituents can enhance the anticancer properties of dihydropyridine derivatives, making them potential candidates for cancer therapy .
  • Enzyme Inhibition :
    • The compound's structural features allow it to interact with specific enzymes, potentially acting as an inhibitor. Such interactions could be beneficial in developing treatments for diseases where enzyme regulation is crucial, such as metabolic disorders or cancer .
  • Receptor Modulation :
    • Studies indicate that this compound may modulate receptor activity, particularly in pathways related to inflammation and pain management. The ability to influence receptor interactions positions it as a candidate for developing analgesics or anti-inflammatory drugs .

The biological activity of this compound has been explored through various pharmacological studies:

  • Antimicrobial Properties : Research has indicated that derivatives of this compound possess antimicrobial activity, suggesting potential applications in treating infections .
  • Antioxidant Effects : The antioxidant properties of similar dihydropyridine compounds have been documented, which could lead to applications in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of dihydropyridine derivatives:

StudyFindings
Study 1 Investigated the anticancer effects on MCF-7 breast cancer cells; found significant cytotoxicity with IC50 values < 2 μg/mL for certain derivatives .
Study 2 Explored enzyme inhibition mechanisms; identified specific targets within metabolic pathways influenced by structural modifications .
Study 3 Evaluated receptor modulation; demonstrated potential for pain relief through interaction with pain-related receptors .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular processes. For example, it could inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

The substituents on the phenyl and dihydropyridine rings critically modulate electronic properties, solubility, and target affinity.

Compound Name Substituents Key Features References
Target Compound 2-methoxyphenyl (amide), 3-methylbenzyl (position 1) Electron-donating methoxy and methyl groups enhance lipophilicity and π-stacking. N/A
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4'-chlorobiphenyl (amide) Chlorine’s electron-withdrawing effect may increase binding to hydrophobic pockets.
N-(2,4-Dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-2-oxo-1,2-dihydropyridine-3-carboxamide 2,4-dimethoxyphenyl (amide), 3-CF₃-benzyl (position 1) CF₃ group introduces strong electron-withdrawing effects and steric bulk.

Tautomerism and Structural Conformation

The 2-oxo-1,2-dihydropyridine core exists in keto-amine (lactam) tautomeric forms , as confirmed in analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. This tautomerism stabilizes planar conformations via intramolecular hydrogen bonding and π-conjugation, enhancing crystal packing and intermolecular interactions .

Example :

  • In N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the dihedral angle between aromatic rings is 8.38° , indicating near-planarity .
  • The target compound likely adopts a similar planar conformation, optimizing interactions with flat binding sites (e.g., kinase ATP pockets).

Biological Activity

N-(2-methoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H20N2O3C_{19}H_{20}N_2O_3 and has a complex structure that includes a dihydropyridine core, which is known for various pharmacological activities. The presence of methoxy and methyl groups is significant in modulating its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of related compounds have shown significant activity against various pathogens:

CompoundMIC (µg/mL)MBC (µg/mL)Target Pathogen
4a0.220.25Staphylococcus aureus
5a0.300.35Escherichia coli
7b0.150.20Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate potent antimicrobial effects, suggesting that similar structural motifs in this compound could yield comparable results .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Dihydropyridine derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Studies indicate that compounds with similar structures can trigger apoptosis in cancer cells via the mitochondrial pathway.
  • Cell Cycle Arrest : Some derivatives have shown the ability to arrest the cell cycle at the G1/S checkpoint, thereby inhibiting tumor growth.

In vitro studies have demonstrated that these compounds exhibit cytotoxicity against several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Biofilm Formation Inhibition : Research indicates that derivatives can significantly reduce biofilm formation in pathogenic bacteria, enhancing their effectiveness as antimicrobial agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dihydropyridine derivatives, including those structurally related to this compound. Results indicated that these derivatives not only inhibited bacterial growth but also displayed significant antibiofilm activity against Staphylococcus aureus, outperforming standard antibiotics like Ciprofloxacin .

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, researchers tested a series of dihydropyridine derivatives against A549 lung cancer cells. The findings revealed that certain compounds induced apoptosis and inhibited cell migration at concentrations as low as 10 µM, suggesting a promising therapeutic avenue for further development .

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